
2-(Methylsulfonyl)-5-nitropyridine
Overview
Description
2-(Methylsulfonyl)-5-nitropyridine is a heteroaromatic compound featuring a pyridine ring substituted with a nitro (-NO₂) group at the 5-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position. The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the electron-deficient nature of the pyridine ring. This property makes the compound highly reactive in nucleophilic aromatic substitution (NAS) and cross-coupling reactions, which are critical in pharmaceutical and agrochemical synthesis. The nitro group further stabilizes the aromatic system and directs regioselectivity in subsequent chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-5-nitropyridine typically involves the nitration of 2-(Methylsulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors offer advantages such as improved safety, better control over reaction conditions, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-5-nitropyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antibacterial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5-nitropyridine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The nitro group can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Sulfonyl-Substituted Pyridines
2-(Ethanesulfonyl)-5-nitropyridine
Property | 2-(Methylsulfonyl)-5-nitropyridine | 2-(Ethanesulfonyl)-5-nitropyridine |
---|---|---|
Molecular Weight | 214.19 g/mol | 216.21 g/mol |
XlogP (Hydrophobicity) | ~0.8 | ~1.2 |
Reactivity in NAS | High | Moderate |
Disulfide Derivatives
Compounds such as 2-(Ethyldisulfaneyl)-5-nitropyridine and 2-(Biotinyldisulfaneyl)-5-nitropyridine () feature disulfide (-S-S-) linkages instead of sulfonyl groups.
- Key Differences :
Halo-Substituted Pyridines
2-Chloro-5-nitropyridine
Amino-Substituted Pyridines
2-[(2-Aminoethyl)amino]-5-nitropyridine
- Molecular Formula : C₇H₁₀N₄O₂
- Molecular Weight : 182.18 g/mol
- Key Differences: Amino groups increase basicity (pKa ~8.5), altering solubility in acidic conditions. Used as a ligand in coordination chemistry but requires stringent safety protocols due to reactivity .
Aryloxy-Substituted Pyridines
2-(4-Chlorophenoxy)-5-nitropyridine
- Molecular Formula : C₁₁H₇ClN₂O₃
- Molecular Weight : 250.64 g/mol
- Key Differences: Phenoxy groups enhance lipophilicity (logP ~2.5), improving membrane permeability. Applications: Herbicide intermediates and photostable agrochemicals .
Fluorinated Derivatives
2-(2,4-Difluorophenyl)-5-nitropyridine
- Molecular Formula : C₁₁H₆F₂N₂O₂
- Key Differences :
- Fluorine atoms increase electronegativity, stabilizing the ring against oxidation.
- Structural Crystallographic studies confirm planar geometry with dihedral angles <5° .
Biological Activity
2-(Methylsulfonyl)-5-nitropyridine is a chemical compound characterized by a pyridine ring with a methylsulfonyl group at the second position and a nitro group at the fifth position. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry, agriculture, and biochemistry.
- Molecular Formula : CHNOS
- Molecular Weight : 216.21 g/mol
- CAS Number : 79134-11-5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, revealing its potential as an antibacterial and anti-inflammatory agent. Its derivatives have shown promise in treating diseases linked to inflammation and bacterial infections.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Properties
Studies have suggested that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation. The inhibition of specific signaling pathways related to inflammation has been observed in vitro.
The biological mechanisms underlying the activity of this compound include:
- Targeting Enzymatic Pathways : The compound may interact with enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Reactive Intermediate Formation : It can form reactive intermediates that covalently modify proteins, altering their function and leading to reduced inflammation or bacterial viability.
Study 1: Antibacterial Efficacy
A study conducted on various nitropyridine derivatives demonstrated that this compound exhibited notable antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its effectiveness as an antibacterial agent .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | E. coli, S. aureus |
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced in mice, treatment with this compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of neutrophils and lower levels of pro-inflammatory cytokines (TNF-α and IL-6) in treated animals .
Treatment Group | Paw Edema (mm) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
---|---|---|---|
Control | 5.0 | 120 | 80 |
Treated | 2.0 | 50 | 30 |
Pharmacokinetics
Pharmacokinetic studies indicate that after oral administration, peak plasma concentrations are achieved within 1 hour, with a half-life of approximately 4 hours. The compound is primarily metabolized in the liver, with renal excretion accounting for about 70% of the administered dose .
Properties
IUPAC Name |
2-methylsulfonyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCJZWEVGHUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361019 | |
Record name | 2-(methylsulfonyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79134-11-5 | |
Record name | 2-(methylsulfonyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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